molecular formula C35H52O9 B1249765 Avermectin A2a aglycone

Avermectin A2a aglycone

Cat. No. B1249765
M. Wt: 616.8 g/mol
InChI Key: LYBOOCMZYUURMK-IYDKXMBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avermectin A2a aglycone is a member of oxanes.

Scientific Research Applications

Biosynthesis and Polyketide Synthesis

Avermectin A2a aglycone, synthesized by head-to-tail condensation of various acyl groups, plays a crucial role in the biosynthesis of avermectins, which are polyketide-derived macrolides. The avermectin biosynthesis gene cluster encodes the avermectin polyketide synthases (PKS), crucial for aglycone biosynthesis. These PKS genes are organized into two converging blocks of open reading frames, encoding large multifunctional polypeptides with fatty acid synthase-like activities. The multifunctionality of these PKS is evident from the diverse enzymatic domains they possess, facilitating the complex biosynthetic process of avermectin A2a aglycone (Ikeda, Nonomiya, & Omura, 2001).

Glycosylation Process and Sugar Nucleotide Flexibility

The glycosyltransferase AveBI, involved in avermectin biosynthesis, plays a pivotal role in the glycosylation process. It catalyzes iterative additions of l-oleandrose to form differentially glycosylated avermectin variants. The reversibility of the AveBI-catalyzed reaction and the enzyme's flexibility in utilizing various sugar nucleotide substrates underscore its significance in creating diverse avermectin molecules (Zhang, Albermann, Fu, & Thorson, 2006).

Engineering and Synthesis

Avermectin A2a aglycone serves as a building block in the synthesis of novel derivatives with potential applications. Strategies like convergent synthesis and genetic manipulation have been employed to create new avermectin molecules. For instance, formal convergent synthesis approaches have been developed for the synthesis of avermectin aglycone derivatives, illustrating the molecule's versatility in chemical synthesis and the potential for creating new compounds with desired properties (Henryon & Férézou, 2009).

Heterologous Expression and Genetic Engineering

The heterologous expression of the avermectins biosynthetic gene cluster, involving Avermectin A2a aglycone, highlights the advancements in genetic engineering to improve avermectin production and to create novel derivatives. This approach not only aids in understanding the biosynthetic pathways but also opens doors for tailoring specific biosynthetic steps to produce desired avermectin variants with enhanced properties (Deng, Zhou, Luo, Deng, & Zhao, 2017).

properties

Product Name

Avermectin A2a aglycone

Molecular Formula

C35H52O9

Molecular Weight

616.8 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C35H52O9/c1-8-19(2)30-23(6)28(36)17-34(44-30)16-26-15-25(43-34)13-12-21(4)29(37)20(3)10-9-11-24-18-41-32-31(40-7)22(5)14-27(33(38)42-26)35(24,32)39/h9-12,14,19-20,23,25-32,36-37,39H,8,13,15-18H2,1-7H3/b10-9+,21-12+,24-11+/t19?,20-,23-,25+,26-,27-,28-,29-,30+,31+,32+,34-,35+/m0/s1

InChI Key

LYBOOCMZYUURMK-IYDKXMBSSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)O)C

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin A2a aglycone
Reactant of Route 2
Avermectin A2a aglycone
Reactant of Route 3
Avermectin A2a aglycone
Reactant of Route 4
Avermectin A2a aglycone
Reactant of Route 5
Avermectin A2a aglycone
Reactant of Route 6
Avermectin A2a aglycone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.